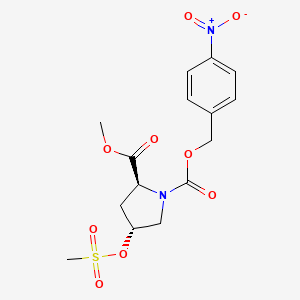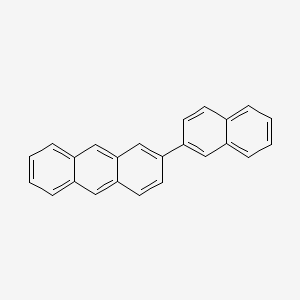
2-(Naphthalen-2-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthalenyl)Anthracene is an organic compound with the chemical formula C24H16 and a molecular weight of 30438 g/mol It is a yellow crystalline substance with a distinctive odor This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their multiple fused aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalenyl)Anthracene typically involves a multi-step process:
Nitration of Anthracene: Anthracene is reacted with nitric acid to produce 2-nitroanthracene.
Reduction: The 2-nitroanthracene is then reduced to 2-aminoanthracene.
Coupling Reaction: The 2-aminoanthracene undergoes a coupling reaction with 2-bromonaphthalene in the presence of a palladium catalyst to yield 2-(2-Naphthalenyl)Anthracene.
Industrial Production Methods: Industrial production of 2-(2-Naphthalenyl)Anthracene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Naphthalenyl)Anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
2-(2-Naphthalenyl)Anthracene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Naphthalenyl)Anthracene involves its interaction with light and other molecules:
Photophysical Interactions: Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then release energy in the form of fluorescence or phosphorescence.
Molecular Targets and Pathways: The compound’s interaction with other molecules, such as in the formation of charge-transfer complexes, is crucial in its applications in organic electronics and photophysics.
Comparaison Avec Des Composés Similaires
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Diphenylanthracene
Comparison: 2-(2-Naphthalenyl)Anthracene stands out due to its unique combination of naphthalene and anthracene moieties, which provide distinct electronic and photophysical properties. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it suitable for various advanced applications .
Propriétés
Numéro CAS |
15248-70-1 |
|---|---|
Formule moléculaire |
C24H16 |
Poids moléculaire |
304.392 |
Nom IUPAC |
2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H16/c1-2-6-18-13-21(10-9-17(18)5-1)22-11-12-23-14-19-7-3-4-8-20(19)15-24(23)16-22/h1-16H |
Clé InChI |
RXPZCMJAIDYEDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


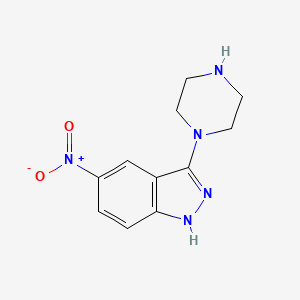
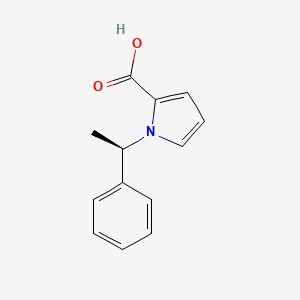
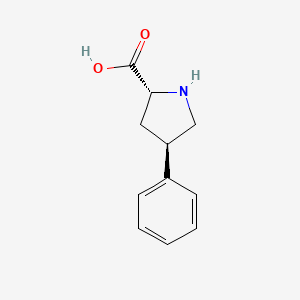
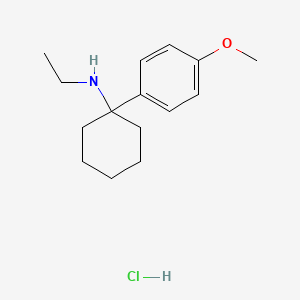
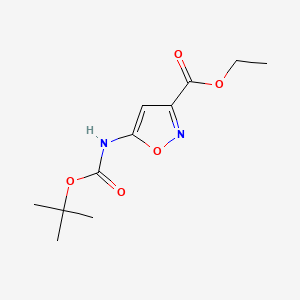
![4-[4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-2-pyrimidinyl]aniline](/img/structure/B599862.png)
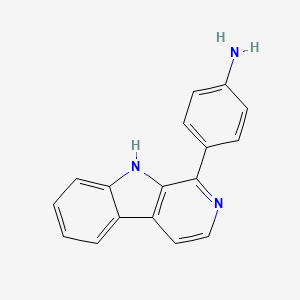
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
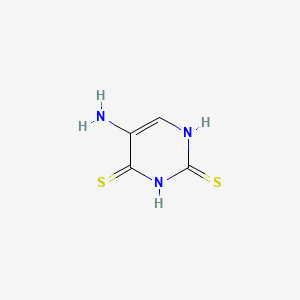
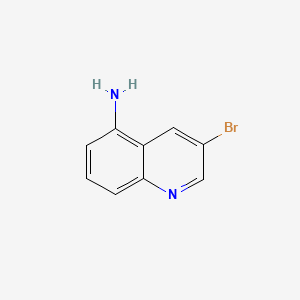
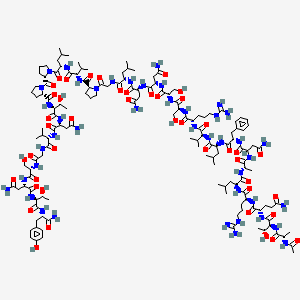
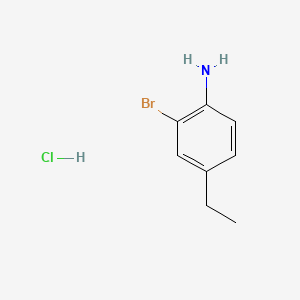
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
